N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Conformational analysis Intramolecular hydrogen bonding Arylamide foldamer chemistry

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 892849-06-8) is a synthetic benzothiazole–benzamide conjugate (C₁₇H₁₆N₂O₂S, MW 312.4 g/mol) whose core consists of a 4-ethyl-substituted benzothiazole linked via an amide bridge to a 2‑methoxybenzamide moiety. The ortho-methoxy group enables a conformationally restrictive intramolecular hydrogen bond with the amide NH that is absent in the isomeric para‑ and meta‑methoxy counterparts.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 892849-06-8
Cat. No. B2374113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
CAS892849-06-8
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O2S/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20)
InChIKeyOIOVDOPHPYENQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Core Structural & Physicochemical Identity


N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 892849-06-8) is a synthetic benzothiazole–benzamide conjugate (C₁₇H₁₆N₂O₂S, MW 312.4 g/mol) whose core consists of a 4-ethyl-substituted benzothiazole linked via an amide bridge to a 2‑methoxybenzamide moiety [1]. The ortho-methoxy group enables a conformationally restrictive intramolecular hydrogen bond with the amide NH that is absent in the isomeric para‑ and meta‑methoxy counterparts [2]. Its computed lipophilicity (XLogP3‑AA = 4.3) exceeds that of the 4‑methyl benzothiazole homolog (XLogP3‑AA = 3.9, CAS 393125‑15‑0) and indicates higher membrane permeability compared to the 4‑unsubstituted benzothiazole analog [3][4]. This compound is available as a solid screening compound from Life Chemicals (cat. F1822‑0571) for early‑stage drug‑discovery research .

Why Generic Benzothiazole-Amide Substitution Fails for N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide


The benzothiazole–benzamide chemical space contains numerous positional isomers and alkyl‑chain homologs that differ by only one or two heavy atoms yet exhibit distinct conformational and physicochemical signatures. Simply substituting a 4‑methyl, 4‑unsubstituted, or para‑/meta‑methoxy congener for the target 4‑ethyl‑ortho‑methoxy compound alters intramolecular hydrogen‑bonding geometry, rotatable bond count, and lipophilicity [1][2]. These molecular‑level differences can translate into divergent solubility, permeability, metabolic stability, and target‑binding profiles, making generic replacement scientifically unjustified without direct comparative data. The quantitative evidence below maps the specific, measurable differentiators that a procurement decision must weigh when selecting among closely related benzothiazole‑amide candidates [3][4][5].

Quantitative Differentiation Evidence for N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Against Closest Analogs


Ortho-Methoxy Intramolecular Hydrogen Bond Establishes Unique Conformational Restraint Relative to Para and Meta Isomers

The ortho-methoxy substituent in the target compound forms a six‑membered intramolecular hydrogen bond with the amide NH, a structural feature that is crystallographically and spectroscopically well‑characterized for ortho‑alkoxybenzamides [1]. This H‑bond locks the benzamide into a planar anti‑conformation, rigidifying the molecule and orienting the amide group orthogonal to the benzothiazole ring. In contrast, the para‑methoxy (CAS 892854‑71‑6) and meta‑methoxy (CAS 892854‑57‑8) isomers cannot form this intramolecular H‑bond, resulting in a highly flexible amide linkage that samples multiple rotameric states [2][3].

Conformational analysis Intramolecular hydrogen bonding Arylamide foldamer chemistry

Elevated Lipophilicity and Additional Rotatable Bond Differentiate Target from 4‑Methyl Homolog

Replacing the 4‑methyl group (CAS 393125‑15‑0) with a 4‑ethyl group (target) increases computed XLogP3‑AA by 0.4 log units and adds one rotatable bond. The higher LogP of 4.3 (target) vs. 3.9 (4‑methyl homolog) predicts approximately 2.5‑fold greater partitioning into lipid membranes, which can enhance passive permeability but may also increase clearance and protein binding [1][2]. The additional rotatable bond (4 for target, 3 for methyl homolog) marginally increases conformational flexibility of the ethyl side chain, which can be advantageous for filling hydrophobic sub‑pockets in certain protein binding sites [3].

Lipophilicity Rotatable bond count Drug‑likeness Lead optimization

Class‑Level Antibacterial Activity of the 2‑Methoxybenzamide‑Benzothiazole Scaffold Provides a Baseline for the 4‑Ethyl Derivative

The 4‑unsubstituted analog N‑(1,3‑benzothiazol‑2‑yl)‑2‑methoxybenzamide (N2BT2MBA) shows moderate, reproducible antibacterial activity against Gram‑positive and Gram‑negative strains when tested by the agar well diffusion method, with ciprofloxacin as a reference standard [1]. The 4‑ethyl substituent in the target compound increases lipophilicity and alters benzothiazole electronic character, which is expected to modulate membrane penetration and target‑binding potency relative to the unsubstituted scaffold. Because no head‑to‑head antibacterial comparison between the target and the unsubstituted analog has been published to date, the data below are class‑level and should be interpreted as a baseline for SAR exploration rather than direct proof of superiority [1].

Antibacterial activity Zone of inhibition Benzothiazole SAR Ciprofloxacin

Shikimate Kinase Inhibition Suggests the 2‑Methoxybenzamide‑Benzothiazole Chemotype Is Enzyme‑Active, Establishing Potential for Tuberculosis Target Engagement

A closely related dimethyl‑substituted analog, N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑2‑methoxybenzamide, inhibits Mycobacterium tuberculosis shikimate kinase (EC 2.7.1.71) with an IC₅₀ of 0.04622 mM (46.22 µM) at pH 7.5 and 25°C [1]. Shikimate kinase is a validated anti‑tuberculosis target absent in human cells, making this a therapeutically relevant enzyme. The target compound differs by bearing a 4‑ethyl group instead of 5,7‑dimethyl groups on the benzothiazole ring, which alters ring electronics, steric bulk, and LogP while retaining the ortho‑methoxybenzamide pharmacophore [2]. Although no direct IC₅₀ value for the target compound against shikimate kinase is publicly available, the dimethyl analog provides compelling class‑level evidence that the 2‑methoxybenzamide‑benzothiazole core engages this enzyme, and the 4‑ethyl variant offers a distinct substitution vector for SAR exploration [1][2].

Shikimate kinase Mycobacterium tuberculosis Enzyme inhibition IC50

Procurement Uniqueness: Only Commercially Catalogued Ortho‑Methoxy‑4‑Ethyl‑Benzothiazole‑Amide Combination

A search of public compound catalogs reveals that of the four positional and alkyl‑chain variants—2‑methoxy‑4‑ethyl (target), 4‑methoxy‑4‑ethyl, 3‑methoxy‑4‑ethyl, and 2‑methoxy‑4‑methyl—only the target compound and the 4‑methyl homolog are listed as in‑stock screening compounds from major HTS suppliers . The para‑ and meta‑methoxy isomers exist in PubChem but are not currently offered by Life Chemicals or equivalent HTS vendors [1]. The 2‑methoxy‑4‑ethyl compound (target) is thus the sole commercial source of the ortho‑methoxybenzamide‑4‑ethyl‑benzothiazole scaffold, positioning it as the preferred entry point for exploring this specific substitution pattern in medicinal chemistry campaigns .

Compound sourcing Benzothiazole library SAR by catalog Commercial availability

High‑Impact Application Scenarios for N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide in Scientific Procurement


Medicinal Chemistry SAR Expansion on Benzothiazole‑Amide Scaffolds Targeting Bacterial Enzymes

The target compound serves as a rationally designed 4‑ethyl lipophilicity probe within the 2‑methoxybenzamide‑benzothiazole series. With the unsubstituted analog confirmed moderately active against Gram‑positive bacteria (Staphylococcus aureus zone of inhibition 7 mm) [1] and the dimethyl analog showing shikimate kinase inhibition (IC₅₀ 46.22 µM) [2], the target compound fills a critical SAR gap at the 4‑position of the benzothiazole ring. Procuring this compound allows researchers to test whether the 4‑ethyl group improves membrane penetration and enzyme‑binding affinity relative to the 4‑methyl (LogP 3.9, RotB 3) and 4‑unsubstituted variants [3][4].

Conformational Restriction Studies Exploiting Ortho‑Methoxy Intramolecular Hydrogen Bonding

The ortho‑methoxybenzamide moiety in the target compound forms a well‑characterized intramolecular hydrogen bond that rigidifies the amide linkage [5]. For structure‑based drug design programs targeting enzymes with shallow hydrophobic clefts, this pre‑organized conformation may reduce the entropic penalty upon binding. The target is the only 4‑ethyl‑benzothiazole variant bearing this conformational lock, making it indispensable for comparative biophysical studies (e.g., ITC, SPR, or X‑ray co‑crystallography) that aim to quantify the thermodynamic advantage of conformational pre‑organization relative to the freely rotating para‑ and meta‑methoxy isomers [6][7].

Physicochemical Property‑Based Library Design for Permeability‑Sensitive Targets

With its computed XLogP3 of 4.3 and four rotatable bonds, the target compound occupies a distinct region of lipophilic–flexibility space compared to the 4‑methyl homolog (LogP 3.9, RotB 3) [3][4]. For CNS or intracellular antibacterial targets where passive permeability is rate‑limiting, the higher LogP of the 4‑ethyl derivative predicts approximately 2.5‑fold greater membrane partitioning [8]. Compound acquisition teams building permeability‑focused screening subsets should include this compound as the upper‑lipophilicity exemplar of the 2‑methoxybenzamide‑benzothiazole series.

Hit‑to‑Lead Chemistry with Immediate Commercial Access to Ortho‑Methoxy‑4‑Ethyl Scaffold

Of the four possible methoxy‑positional‑isomer / alkyl‑chain combinations in this chemical series, only the target compound (2‑methoxy‑4‑ethyl) and the 2‑methoxy‑4‑methyl homolog are currently available as catalogued solids for direct purchase . The para‑ and meta‑methoxy‑4‑ethyl isomers are not sold by major HTS vendors [6][7]. Teams that need the ortho‑methoxy‑4‑ethyl scaffold specifically—for example, to complete a matched molecular pair analysis with the 4‑methyl analog—can procure the target compound immediately without investing 4–6 weeks in custom synthesis, accelerating hit‑to‑lead timelines.

Quote Request

Request a Quote for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.